An In-depth Technical Guide to the Characterization of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to the Characterization of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 13049-77-9), a key intermediate in pharmaceutical synthesis. This document details the compound's physicochemical properties, a representative synthetic protocol, and in-depth methodologies for its characterization using modern analytical techniques.
Physicochemical Properties
Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is a piperidone derivative recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 207.65 g/mol | --INVALID-LINK-- |
| Appearance | White to pale cream crystalline powder | --INVALID-LINK-- |
| Melting Point | ~175 °C (dec.) | --INVALID-LINK-- |
| Boiling Point | 255.337 °C at 760 mmHg (for the free base) | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK-- |
| IUPAC Name | methyl 1-methyl-4-oxopiperidine-3-carboxylate;hydrochloride | --INVALID-LINK-- |
Synthesis
The synthesis of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is typically achieved through a Dieckmann condensation, an intramolecular cyclization of a diester.[1] The following is a representative experimental protocol.
Synthetic Pathway
Experimental Protocol: Dieckmann Condensation
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Preparation of the Diester: N-methyl-di(β-propionic acid methyl ester) is prepared by the Michael addition of methylamine to two equivalents of methyl acrylate.
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Cyclization: The diester is dissolved in an aprotic solvent such as toluene. A strong base, typically sodium methoxide, is added portion-wise at room temperature. The mixture is then heated to reflux to drive the intramolecular condensation.
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Work-up: After the reaction is complete, the mixture is cooled and quenched with a weak acid. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification and Salt Formation: The resulting crude β-keto ester (the free base of the target molecule) is purified by vacuum distillation or column chromatography. The purified product is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. The following sections detail the expected outcomes from various analytical techniques.
Disclaimer: Publicly accessible, detailed experimental spectra for this specific compound are limited. The data presented below is a combination of information from available sources and theoretical predictions based on the analysis of structurally similar compounds, such as 1-methyl-4-piperidone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.50 | t | 1H | -CH-COOCH₃ |
| ~3.20 - 3.40 | m | 2H | -NCH₂- (axial and equatorial) |
| ~2.80 | s | 3H | -NCH₃ |
| ~2.50 - 2.70 | m | 2H | -CH₂-C=O |
| ~2.30 - 2.40 | m | 2H | -NCH₂-CH₂- |
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~58 | -CH-COOCH₃ |
| ~55 | -NCH₂- |
| ~52 | -OCH₃ |
| ~45 | -NCH₃ |
| ~40 | -CH₂-C=O |
| ~35 | -NCH₂-CH₂- |
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~2700 - 2400 | Broad | N-H stretching (from the hydrochloride salt) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1200 - 1100 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol, and introduced into the instrument.
Expected Mass Spectrum Data:
The mass spectrum is expected to show the molecular ion peak for the free base (M⁺).
| m/z | Interpretation |
| 172.10 | [M+H]⁺ (protonated free base) |
| 140.08 | [M - OCH₃]⁺ |
| 114.09 | [M - COOCH₃]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to the complete characterization of the target compound.
